molecular formula C15H10F6O B14233418 4'-Methoxy-3,5-bis(trifluoromethyl)-1,1'-biphenyl CAS No. 460743-63-9

4'-Methoxy-3,5-bis(trifluoromethyl)-1,1'-biphenyl

Katalognummer: B14233418
CAS-Nummer: 460743-63-9
Molekulargewicht: 320.23 g/mol
InChI-Schlüssel: HORDSPRRKRPSIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-Methoxy-3,5-bis(trifluoromethyl)-1,1’-biphenyl is an organic compound characterized by the presence of methoxy and trifluoromethyl groups attached to a biphenyl structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-3,5-bis(trifluoromethyl)-1,1’-biphenyl typically involves the reaction of 4-methoxy-2-(trifluoromethyl)benzaldehyde with appropriate reagents under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4’-Methoxy-3,5-bis(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy or amino derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce nitro, sulfonyl, or halogen groups.

Wissenschaftliche Forschungsanwendungen

4’-Methoxy-3,5-bis(trifluoromethyl)-1,1’-biphenyl has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4’-Methoxy-3,5-bis(trifluoromethyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4’-Methoxy-3,5-bis(trifluoromethyl)-1,1’-biphenyl stands out due to the combination of methoxy and trifluoromethyl groups on a biphenyl scaffold. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and pharmaceuticals.

Eigenschaften

CAS-Nummer

460743-63-9

Molekularformel

C15H10F6O

Molekulargewicht

320.23 g/mol

IUPAC-Name

1-(4-methoxyphenyl)-3,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C15H10F6O/c1-22-13-4-2-9(3-5-13)10-6-11(14(16,17)18)8-12(7-10)15(19,20)21/h2-8H,1H3

InChI-Schlüssel

HORDSPRRKRPSIJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.